cyclopropyl(4-methylphenyl)methanone
Description
Significance of Cyclopropyl (B3062369) Ketone Motifs in Contemporary Organic Chemistry
The cyclopropyl ketone motif is a cornerstone in modern organic synthesis due to the unique chemical properties conferred by the three-membered ring. The inherent ring strain of the cyclopropyl group significantly enhances the reactivity of the molecule, making these ketones valuable intermediates for a wide array of chemical transformations. sincerechemicals.com This enhanced reactivity allows them to participate in ring-opening reactions and cycloadditions, which are essential processes for constructing complex molecular frameworks. sincerechemicals.comacs.org
The versatility of cyclopropyl ketones is evident in their widespread use as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sincerechemicals.comchemicalbook.comchemicalbook.com In medicinal chemistry, the cyclopropyl motif is often incorporated into biologically active molecules to create novel therapeutics; it serves as a crucial intermediate in the synthesis of antiviral drugs and antidepressants, among others. chemicalbook.comchemicalbook.com For instance, cyclopropyl ketones are used in the preparation of PDE4 inhibitors and α-trifluoromethyl-amines. chemicalbook.com In the agrochemical sector, they are precursors for fungicides like Cyprodinil and Cyproconazole, and herbicides such as Isoxaflutole. chemicalbook.com The ability of the cyclopropyl ring to act as a synthetic equivalent of a 1,3-dipole further expands its utility, providing access to compounds not easily accessible through other methods. nih.gov
The (4-Methylphenyl)methanone Structural Unit: A Review of its Academic Relevance
The (4-methylphenyl)methanone, or p-tolyl ketone, structural unit is a common feature in many organic compounds and carries significant academic and industrial relevance. This moiety consists of a carbonyl group attached to a phenyl ring that is substituted with a methyl group at the para position. The presence of the methyl group influences the electronic properties of the aromatic system and the reactivity of the ketone.
Compounds containing this structural unit, such as 4-methylbenzophenone (B132839) (phenyl p-tolyl ketone), are recognized for their applications in polymer science and photochemistry. nist.govontosight.ai Due to their ability to absorb ultraviolet (UV) light, they are employed as UV stabilizers in plastics, protecting materials from degradation caused by sunlight. ontosight.ai This property also makes them useful in the production of photopolymers and photoresists, which are critical components in the manufacturing of electronics like printed circuit boards. ontosight.ai Furthermore, the p-tolyl ketone unit serves as a precursor for the synthesis of more complex molecules, highlighting its role as a versatile intermediate in organic synthesis. ontosight.ai The reactivity of the carbonyl group and the phenyl ring allows for various chemical modifications, making it a valuable scaffold in the development of new materials and potential pharmaceutical agents. ontosight.ai
Overview of Current Research Trajectories and Future Prospects for Cyclopropyl(4-methylphenyl)methanone
Current research involving this compound primarily focuses on its utility as a synthetic intermediate. Its bifunctional nature, possessing both a reactive cyclopropyl ketone and a modifiable aryl ring, makes it a versatile building block for constructing more elaborate molecules. Research has demonstrated its use as a starting material in multi-step syntheses. For example, it can be used to prepare more complex structures like 1-cyclopropyl-3-(p-methylphenyl)-4-nitropentanone through reactions involving the ketone moiety. prepchem.com
The future prospects for this compound are tied to the broader advancements in synthetic methodology and the demand for novel molecular scaffolds in medicinal chemistry and materials science. The compound represents a valuable substrate for exploring new catalytic transformations. The activation and functionalization of the strained C-C bonds of the cyclopropyl ring is a burgeoning area of research, and compounds like this are ideal candidates for developing new cross-coupling reactions. researchgate.net The development of such methods could transform cyclopropyl ketones from simple intermediates into versatile three-carbon synthons for creating linear, acyclic products. researchgate.net As synthetic chemists continue to seek efficient routes to sp3-rich, complex molecules, the demand for readily available and reactive building blocks like this compound is expected to grow, solidifying its role in the development of new chemical entities. acs.org
Compound Properties
Mentioned Compounds
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-8-2-4-9(5-3-8)11(12)10-6-7-10/h2-5,10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZLFHYUOUBZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50221622 | |
| Record name | Cyclopropyl p-tolyl ketone | |
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Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7143-76-2 | |
| Record name | Cyclopropyl(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7143-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclopropyl p-tolyl ketone | |
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| Record name | 7143-76-2 | |
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| Record name | Cyclopropyl p-tolyl ketone | |
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| Record name | Cyclopropyl p-tolyl ketone | |
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Synthetic Methodologies for Cyclopropyl 4 Methylphenyl Methanone and Structural Analogues
Direct Synthesis Strategies for Cyclopropyl(4-methylphenyl)methanone
Direct synthesis focuses on the specific construction of this compound. This can be achieved by forming the ketone moiety through acylation reactions or by introducing the cyclopropyl (B3062369) group stereoselectively.
A primary method for synthesizing cyclopropyl phenyl ketones is through the Friedel-Crafts acylation of an aromatic substrate with a cyclopropyl-containing acylating agent. In the case of this compound, this would involve the acylation of toluene (B28343) with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The methyl group on the toluene ring directs the acylation to the para position, yielding the desired product.
Another approach involves the reaction of an organometallic reagent derived from a protected 4-bromotoluene (B49008) with cyclopropanecarbonitrile. The resulting imine can then be hydrolyzed to afford the ketone.
While the parent this compound is achiral, the stereoselective introduction of the cyclopropyl group becomes crucial when dealing with substituted cyclopropanes or when the phenyl ring bears a chiral auxiliary. Biocatalytic cyclopropanation reactions using engineered enzymes have emerged as a powerful tool for achieving high enantioselectivity. utdallas.edunih.gov For instance, engineered myoglobin (B1173299) variants can catalyze the cyclopropanation of alkenes with diazo reagents to produce enantioenriched cyclopropanes. utdallas.edunih.gov
General Approaches to Cyclopropyl-Substituted Phenyl Ketones
Broader synthetic strategies encompass the formation of cyclopropyl-substituted phenyl ketones in general, with this compound being one specific example. These methods often involve either the formation of the cyclopropane (B1198618) ring on a precursor molecule or the derivatization of a pre-existing aromatic structure.
Simmons-Smith Reaction: This classic method utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to convert an alkene into a cyclopropane. chemistry-reaction.comwikipedia.orgwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. chemistry-reaction.comwikipedia.orglibretexts.org For example, the reaction of 4-methylstyrene (B72717) with diiodomethane (B129776) and a zinc-copper couple would yield 1-methyl-4-(1-phenylcyclopropyl)benzene, which could then be oxidized to the target ketone. The mechanism is believed to proceed through a concerted "butterfly-type" transition state. chemistry-reaction.com The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond. wikipedia.orgorganic-chemistry.orgnih.gov
Diazomethane-mediated Cyclopropanation: Diazomethane (CH₂N₂) can be used to generate a carbene, a highly reactive intermediate, which then adds to an alkene to form a cyclopropane. libretexts.orgmasterorganicchemistry.com This reaction is often initiated by photolysis or heat. libretexts.orgmasterorganicchemistry.com Like the Simmons-Smith reaction, it is typically stereospecific. libretexts.orglibretexts.org Due to the hazardous nature of diazomethane, alternative methods are often preferred. masterorganicchemistry.com In situ generation of the diazo reagent can mitigate some of these risks. acs.org
The following table summarizes key features of these two cyclopropanation reactions:
| Feature | Simmons-Smith Reaction | Diazomethane-mediated Cyclopropanation |
| Reagent | Diiodomethane and Zinc-Copper Couple | Diazomethane |
| Intermediate | Organozinc carbenoid | Carbene |
| Stereochemistry | Stereospecific | Stereospecific |
| Safety | Relatively safer | Diazomethane is explosive and toxic |
The (4-methylphenyl) group, or p-tolyl group, can be introduced or modified from various aromatic precursors. Toluene is a common starting material due to the activating and directing effects of its methyl group in electrophilic aromatic substitution reactions. sciencemadness.org For instance, Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride directly installs the cyclopropyl ketone moiety at the position para to the methyl group.
Alternatively, functional group interconversion on a pre-existing substituted benzene (B151609) can be employed. For example, a Grignard reagent formed from 4-bromotoluene can react with cyclopropanecarbonitrile, followed by hydrolysis, to yield this compound.
Convergent Synthesis: In a convergent approach, the cyclopropyl ring and the 4-methylphenyl ketone moiety are synthesized separately and then joined together in a final step. An example would be the reaction of a 4-methylphenyl Grignard reagent with cyclopropanecarbonitrile. This strategy can be efficient as it allows for the independent optimization of the synthesis of each fragment.
Divergent Synthesis: A divergent pathway starts with a common intermediate that is then elaborated into a variety of related structures. For instance, a key intermediate like 1-(4-methylphenyl)ethan-1-one (4'-methylacetophenone) could be subjected to various reactions to introduce the cyclopropyl group. One such method is the Corey-Chaykovsky reaction, where a sulfonium (B1226848) ylide reacts with the ketone to form an epoxide, which can then be rearranged to the cyclopropyl ketone. nih.gov Another approach involves α-alkylation of the ketone with a 1,2-dihaloethane followed by intramolecular cyclization.
Process Optimization and Scalability in Synthetic Protocols
Enhancement of Reaction Yields and Selectivity
The primary route for synthesizing this compound is the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride. The success of this electrophilic aromatic substitution hinges on achieving high yield and regioselectivity for the desired para-substituted product.
Key strategies for enhancing yield and selectivity include:
Catalyst Choice and Stoichiometry: Anhydrous aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation. scribd.comrsc.org The reaction involves the formation of an acylium ion intermediate from the reaction of cyclopropanecarbonyl chloride with AlCl₃. scribd.com Using an appropriate molar ratio of the catalyst to the acylating agent is crucial for driving the reaction to completion.
Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. youtube.com Maintaining a low reaction temperature, often by using an ice bath (e.g., -10 °C to 0 °C), is critical. scribd.comrsc.org Lower temperatures help to control the reaction rate and improve selectivity. The formation of the para-isomer, this compound, is sterically favored over the ortho-isomer. This selectivity is enhanced at lower temperatures, which minimizes the formation of the undesired ortho byproduct. youtube.com
Solvent Selection: The choice of solvent can influence the reaction outcome. Dichloromethane is a frequently used solvent as it is inert under the reaction conditions and effectively dissolves the reactants and the catalyst complex. scribd.comyoutube.com
Reaction Monitoring: In-situ monitoring techniques, such as ReactIR, can be employed to track the progress of the reaction by observing the disappearance of the acyl chloride reactant and the appearance of the ketone product, ensuring the reaction proceeds to completion for optimal yield. rsc.org A gas trap is often necessary to handle the hydrogen chloride (HCl) gas produced as a byproduct. youtube.com
For the synthesis of structural analogues, particularly those with more complex substitution patterns, other methods like the Corey-Chaykovsky cyclopropanation of chalcones (α,β-unsaturated ketones) are employed. nih.govilo.org In this method, optimizing the base (e.g., sodium hydride), solvent system (e.g., a mixture of THF and DMSO), and temperature is essential for achieving high yields, which can be up to 78% for some analogues. nih.govmdpi.com
Table 1: Optimization of Reaction Conditions for Ketone Synthesis
| Reaction Type | Key Parameters | Typical Conditions | Observed Yield | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Catalyst, Temperature, Solvent | AlCl₃, -10°C, 1,2-dichloroethane | 86% (GC Yield) | rsc.org |
| Corey-Chaykovsky Cyclopropanation | Base, Solvent, Temperature | NaH, THF/DMSO, 0°C | 70-78% | nih.govmdpi.com |
Advanced Chromatographic and Crystallization Techniques for Purity Control
Achieving high purity is paramount, especially for applications in materials science and as pharmaceutical intermediates. A multi-step purification process is typically required to remove unreacted starting materials, catalysts, solvents, and reaction byproducts.
Extraction and Initial Workup: Following the reaction, a quenching step is performed, often with cold water or a dilute acid solution, to deactivate the catalyst and separate it from the organic product. scribd.com The product is then extracted into an organic solvent. orgsyn.org
Distillation: For volatile ketones, distillation is an effective purification method. Crude product mixtures can be subjected to distillation, including under reduced pressure (vacuum distillation), to separate the desired ketone from lower and higher boiling point impurities. google.comgoogle.com In some cases, azeotropic distillation can be used to remove water from the product mixture. google.com
Chromatography: Column chromatography is a powerful technique for separating the target compound from closely related impurities, such as positional isomers (e.g., separating the para product from the ortho product). Thin-layer chromatography (TLC) is routinely used to monitor the progress of the purification. scribd.com
Crystallization: Recrystallization from an appropriate solvent system is often the final step to obtain a highly pure, crystalline solid product. nih.gov This method relies on the principle that the solubility of the compound and its impurities differs in a given solvent. By dissolving the crude product in a hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving impurities behind in the solution.
Considerations for Large-Scale Laboratory Synthesis and Industrial Production
Transitioning a synthetic protocol from a small-scale laboratory setup to large-scale production introduces significant challenges related to safety, cost-effectiveness, and process control.
Reactor and Equipment: Large-scale synthesis requires moving from standard laboratory glassware to specialized reactors. google.com These reactors must be capable of handling the larger volumes and providing efficient stirring and temperature control, which is critical for managing the heat generated by exothermic reactions. youtube.com
Heat Management: The exothermic nature of the Friedel-Crafts acylation necessitates a robust cooling system in an industrial setting to prevent runaway reactions and ensure consistent product quality.
Reagent and Catalyst Cost: The cost of raw materials becomes a major factor at an industrial scale. While AlCl₃ is effective, its use in large quantities can be expensive and generates significant waste. Research into more efficient and recyclable catalysts is an area of interest.
Process Efficiency and Waste Reduction: Industrial processes are optimized to be as efficient as possible, often employing continuous flow reactors instead of batch processing. sincerechemicals.com This can improve yield, reduce reaction time, and minimize waste. For instance, processes for analogous ketones have been developed to reduce two-step reactions from traditional four-step routes, making them more suitable for industrial production. google.com
Purification at Scale: Purification methods must also be scalable. Large-scale distillation columns and crystallizers are used in place of laboratory-scale apparatus. wipo.int The goal is to achieve high throughput and consistent purity with minimal product loss. The global market for related compounds like cyclopropyl methyl ketone, valued in the tens of millions of dollars, underscores the commercial importance of efficient and scalable production methods. researchandmarkets.com
Chemical Reactivity and Transformation Pathways of Cyclopropyl 4 Methylphenyl Methanone
Reactions Involving the Carbonyl Functional Group
The ketone's carbonyl group is a primary site for chemical reactions, particularly nucleophilic additions and reductions.
Nucleophilic Addition Reactions at the Carbonyl Carbon
Nucleophilic attack on the electrophilic carbonyl carbon of cyclopropyl(4-methylphenyl)methanone is a fundamental transformation. However, the outcome is highly dependent on the nature of the nucleophile and the reaction conditions. While standard 1,2-addition of organometallic reagents like Grignard or organolithium compounds can occur to form tertiary alcohols, a competing and often dominant pathway is the nucleophilic opening of the strained cyclopropyl (B3062369) ring.
Lewis acid activation of the ketone can influence the reaction pathway. For instance, the use of certain Lewis acids may favor conjugate addition-type reactions that lead to ring cleavage over direct addition to the carbonyl carbon. rsc.org This dual reactivity makes the choice of reagents and conditions critical in directing the outcome of nucleophilic additions.
Chemoselective Reduction to Corresponding Alcohols
The carbonyl group of this compound can be selectively reduced to a secondary alcohol, yielding cyclopropyl(4-methylphenyl)methanol, without affecting the aromatic ring or the cyclopropyl group. This transformation is typically achieved using mild hydride-donating reagents.
Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for this purpose, known for its chemoselectivity in reducing aldehydes and ketones. rsc.orgyoutube.comyoutube.com The reaction is generally performed in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and a subsequent workup with water protonates the resulting alkoxide to give the final alcohol product. youtube.com Another potent reducing agent, lithium aluminum hydride (LiAlH₄), can also be used to achieve this transformation. nbinno.com
A systematic study on the hydride reduction of substituted cyclopropyl ketones has shown that high stereoselectivity can be achieved. nih.gov The stereochemical outcome is dictated by the conformational preference of the ketone. Calculations have shown that cyclopropyl ketones exist in an equilibrium between a more stable bisected s-cis conformer and a less stable s-trans conformer. nih.gov The hydride reagent preferentially attacks the less-hindered face of the dominant s-cis conformer, allowing for predictable stereochemical control of the resulting alcohol. nih.gov
| Reduction Reaction | Reagent | Product | Notes |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Cyclopropyl(4-methylphenyl)methanol | Mild and chemoselective reagent. rsc.orgyoutube.com |
| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | Cyclopropyl(4-methylphenyl)methanol | Stronger reducing agent. nbinno.com |
| Ketone Reduction | Hydrogen (H₂) with Raney Nickel | Cyclopropylmethanol | Illustrates catalytic hydrogenation as a reduction method for cyclopropyl ketones. google.com |
Reactivity of the Aromatic (4-Methylphenyl) Ring
The p-tolyl moiety of the molecule can undergo reactions typical of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution. The existing substituents on the ring dictate the position of the incoming electrophile.
Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation, Sulfonation)
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The regiochemical outcome of such reactions on the 4-methylphenyl ring of the title compound is controlled by the directing effects of the two substituents: the methyl group (-CH₃) and the cyclopropylcarbonyl group (-COC₃H₅).
Methyl Group (-CH₃): This is an activating group, meaning it increases the rate of electrophilic substitution compared to benzene. It is an ortho, para-director, guiding incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.
Cyclopropylcarbonyl Group (-COC₃H₅): This is a deactivating group due to the electron-withdrawing nature of the carbonyl. It is a meta-director.
In this compound, the methyl and carbonyl groups are para to each other. Therefore, the positions ortho to the activating methyl group (C2 and C6) are the most likely sites for substitution. These positions are also meta to the deactivating cyclopropylcarbonyl group, which is consistent.
Common SEAr reactions include:
Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂).
Halogenation: Using Br₂ with a Lewis acid like FeBr₃, or Cl₂ with FeCl₃, introduces a halogen atom (-Br, -Cl).
Sulfonation: Using fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H).
| Substituent | Electronic Effect | Directing Effect | Position on Ring |
| -CH₃ (Methyl) | Activating | ortho, para | C4 |
| -COC₃H₅ (Cyclopropylcarbonyl) | Deactivating | meta | C1 |
The primary expected product of an electrophilic aromatic substitution on this compound would be substitution at the C2 position (and its equivalent C6 position), which is ortho to the strongly activating methyl group.
Regioselective Functionalization of the Methyl Group
The methyl group attached to the aromatic ring is at a benzylic position. This position is particularly susceptible to free-radical reactions, allowing for its selective functionalization without altering other parts of the molecule.
A key reaction is benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light (hν). youtube.comyoutube.com This reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical, which abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of Br₂ (present in low concentration) to form the product, (4-(bromomethyl)phenyl)(cyclopropyl)methanone, and regenerate a bromine radical to continue the chain. youtube.comyoutube.com The use of NBS is crucial as it maintains a low concentration of Br₂ and HBr, preventing competitive electrophilic addition to the aromatic ring. youtube.com
Transformations of the Cyclopropyl Ring System
The three-membered cyclopropyl ring is characterized by significant ring strain, which makes it susceptible to various ring-opening reactions. These transformations are often the most synthetically useful pathways for cyclopropyl ketones, providing access to valuable open-chain products. youtube.com
The cleavage of the C-C bond can be initiated by various reagents and catalysts, including transition metals, acids, and radicals.
Palladium-Catalyzed Ring Opening: In the presence of a palladium catalyst, such as Pd(OAc)₂, aryl cyclopropyl ketones can undergo a stereoselective ring-opening reaction to yield (E)-α,β-unsaturated ketones. nbinno.com
Nickel-Catalyzed Ring Opening: Nickel catalysts, like Ni(acac)₂, can facilitate the regioselective ring-opening of cyclopropyl ketones with organometallic reagents such as trimethylaluminum (B3029685) (AlMe₃), leading to γ-substituted ketone products. youtube.com
Iron-Catalyzed Reductive Ring Opening: An iron-catalyzed process allows for the ring opening and subsequent difluoroallylation of cyclopropyl ketones. youtube.com This reaction proceeds through a ketyl radical intermediate that triggers the cleavage of the cyclopropane (B1198618) C-C bond. youtube.com
Asymmetric Ring Opening: Chiral catalysts, such as a scandium(III) complex with a chiral N,N'-dioxide ligand, can effect a catalytic asymmetric ring-opening reaction with nucleophiles like β-naphthols, producing chiral derivatives with high enantioselectivity. google.com
Acid-Promoted Ring Expansion: Strong acids like triflic acid (TfOH) can promote the ring expansion of certain cyclopropyl ketones into cyclopentanones. google.com
These ring-opening and expansion reactions highlight the versatility of the cyclopropyl ketone moiety as a synthetic building block. youtube.comrsc.org
| Transformation Type | Catalyst/Reagent | Product Type | Reference |
| Stereoselective Ring Opening | Pd(OAc)₂/PCy₃ | (E)-α,β-Unsaturated Ketone | nbinno.com |
| Regioselective Ring Opening | Ni(acac)₂ / AlMe₃ | γ-Methylated Ketone | youtube.com |
| Asymmetric Ring Opening | Chiral Sc(III) Complex / β-Naphthol | Chiral β-Naphthol Derivative | google.com |
| Reductive Ring Opening | Iron Catalyst / α-Trifluoromethylstyrene | γ-(gem-Difluoroallyl) Ketone | youtube.com |
| Ring Expansion | Triflic Acid (TfOH) | Polysubstituted Cyclopentanone (B42830) | google.com |
Investigating Ring-Opening Reactions and their Mechanisms
The high ring strain (approximately 27 kcal/mol) of the cyclopropane moiety makes it susceptible to ring-opening reactions under specific conditions. acs.org For aryl cyclopropyl ketones like this compound, these reactions are often initiated by activating the ketone.
One prominent mechanism involves a single-electron reduction of the ketone to form a ketyl radical anion. nih.gov This intermediate can then undergo cleavage of the cyclopropane ring to generate a more stable distonic radical anion. nih.gov This ring-opening is a key step that transforms the cyclopropyl group from a stable ring into a reactive three-carbon synthon. The process can be initiated using various methods, including visible-light photoredox catalysis with systems like Ru(bpy)₃²⁺ or through the action of chemical reductants such as samarium(II) iodide (SmI₂). nih.govorganic-chemistry.org
Under photocatalytic conditions, the process begins with the photoexcitation of a catalyst, which then reduces the aryl cyclopropyl ketone. The resulting ketyl radical undergoes ring-opening, and the subsequent intermediate can be trapped by various reaction partners. nih.gov Lewis acids, such as lanthanide triflates, can be used to activate the carbonyl group, facilitating the initial one-electron reduction. nih.gov
Alternatively, acid-catalyzed rearrangements provide another pathway for ring-opening. The Cloke-Wilson rearrangement, for instance, can convert cyclopropyl ketones into 2,3-dihydrofurans under organocatalytic conditions, typically using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) at elevated temperatures. wikipedia.org Mechanistic studies suggest this particular rearrangement proceeds via an SN1-type ring-opening mechanism. wikipedia.org Other acid-catalyzed ring expansions promoted by reagents like trifluoromethanesulfonic acid (TfOH) can lead to cyclopentanone structures through the recyclization of the ring-opened species. byjus.com
Stereochemical Outcomes in Cyclopropyl Ring Modifications
The stereochemistry of reactions involving the modification of the cyclopropyl ring is a critical aspect, influencing the three-dimensional structure of the final products. In processes that proceed through a cyclopropyl ketyl radical, the ring-opening step can be reversible. nih.gov This reversibility has significant stereochemical consequences, as it can lead to stereoconvergence. For example, a reaction starting with a racemic mixture of a disubstituted cyclopropane can converge to a single diastereomer in the product, as the reversible ring-opening allows for epimerization before the final bond-forming step occurs. nih.gov
In cycloaddition reactions, the stereochemical outcome is often highly dependent on the reaction conditions and the nature of the substrates. Formal [3+2] cycloadditions of aryl cyclopropyl ketones can proceed with high diastereoselectivity, enabling the construction of densely substituted cyclopentane (B165970) rings with specific relative stereochemistry. nih.gov For instance, cycloadditions with certain olefins have been shown to rapidly build quaternary carbon stereocenters in a diastereoselective manner. nih.gov
Furthermore, significant progress has been made in developing enantioselective variants of these reactions. By employing a dual-catalyst system consisting of a transition metal photoredox catalyst and a chiral Lewis acid, asymmetric [3+2] photocycloadditions of aryl cyclopropyl ketones have been achieved. nih.gov This strategy allows for the enantiocontrolled synthesis of complex cyclopentane structures, where the chiral Lewis acid environment dictates the stereochemical outcome of the cycloaddition step. nih.gov The choice of Lewis acid and chiral ligand is crucial for achieving high enantiomeric excess (ee). nih.gov
Advanced Derivatization for Complex Molecular Architectures
Beyond ring-opening and cycloaddition, the this compound scaffold can be elaborated into more complex molecular structures through functional group transformations. These derivatizations unlock access to different classes of compounds, including amides and diverse heterocyclic systems.
Amide Bond Formation via Coupling Reactions
The conversion of a ketone such as this compound into an amide represents a significant synthetic transformation, effectively inserting a nitrogen atom adjacent to the carbonyl carbon's original position. While not a direct coupling in the manner of a carboxylic acid and an amine, established named reactions can achieve this outcome, providing access to cyclopropanecarboxamides.
One of the most classic methods for this transformation is the Beckmann rearrangement . byjus.comwikipedia.org This reaction proceeds in two stages: first, the ketone is treated with hydroxylamine (B1172632) to form a this compound oxime. byjus.com This oxime is then exposed to an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride, which promotes a rearrangement. wikipedia.org The group positioned anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of this intermediate yields the corresponding N-substituted amide. masterorganicchemistry.com The regiochemical outcome is determined by the stereochemistry of the oxime.
Another powerful method is the Schmidt reaction , which converts ketones directly to amides in a one-pot process using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org The mechanism involves the acid-catalyzed nucleophilic addition of the azide (B81097) to the carbonyl group. libretexts.org This is followed by a rearrangement with the expulsion of dinitrogen gas (N₂), where one of the groups attached to the carbonyl carbon migrates to the nitrogen atom. wikipedia.orgbyjus.com Similar to the Beckmann rearrangement, this forms a nitrilium ion that is trapped by water to produce the final amide. byjus.com
A third, albeit less common, route is the Haller-Bauer reaction . This reaction involves the cleavage of non-enolizable ketones, such as aryl cyclopropyl ketones, using a strong base like sodium amide (NaNH₂). acs.orgresearchgate.net The reaction proceeds by nucleophilic attack of the amide anion on the carbonyl carbon, followed by cleavage of the bond between the carbonyl and the cyclopropyl ring to generate a stable carbanion intermediate. The final product is a cyclopropanecarboxamide. acs.org
Cycloaddition Reactions with Cyclopropyl-Containing Substrates
Cyclopropyl ketones are valuable substrates for formal cycloaddition reactions, where they act as three-carbon building blocks for the synthesis of five-membered rings. The [3+2] cycloaddition of aryl cyclopropyl ketones with olefins or alkynes is a powerful strategy for constructing highly substituted cyclopentane and cyclopentene (B43876) ring systems. nih.gov
These reactions are typically initiated by a one-electron reduction of the ketone, often achieved through visible-light photocatalysis or with chemical reductants like SmI₂. nih.govnih.gov As described previously, this generates a ring-opened 1,3-radical anion intermediate. This intermediate then undergoes a stepwise addition to an electron-deficient alkene or alkyne partner. The final intramolecular cyclization and reduction step furnishes the cyclopentane or cyclopentene product. nih.gov
A variety of reaction partners are suitable for this transformation. Enoates, styrenes, and even dienes have been successfully employed, leading to rapid and diastereoselective construction of complex molecular frameworks. nih.govnih.gov The reaction tolerates a range of substituents on both the aryl ketone and the cycloaddition partner. The table below summarizes findings from a study on visible-light-mediated [3+2] cycloadditions.
Interactive Table: Photocatalytic [3+2] Cycloaddition of Aryl Cyclopropyl Ketones
| Entry | Aryl Ketone Substituent (on phenyl ring) | Alkene Partner | Catalyst System | Yield (%) | Reference |
| 1 | H | Diethyl (E)-but-2-enedioate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 85 | nih.gov |
| 2 | 4-Me (p-tolyl) | Diethyl (E)-but-2-enedioate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 81 | nih.gov |
| 3 | 4-OMe | Diethyl (E)-but-2-enedioate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 75 | nih.gov |
| 4 | 4-Cl | Diethyl (E)-but-2-enedioate | Ru(bpy)₃²⁺, La(OTf)₃, TMEDA | 88 | nih.gov |
| 5 | H | Styrene | Ru(bpy)₃²⁺, Gd(OTf)₃, i-Pr₂NEt | 85 | nih.gov |
| 6 | 4-Me (p-tolyl) | Styrene | Ru(bpy)₃²⁺, Gd(OTf)₃, i-Pr₂NEt | 82 | nih.gov |
Advanced Spectroscopic and Crystallographic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For cyclopropyl(4-methylphenyl)methanone, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete assignment of all proton and carbon signals, confirming the connectivity and spatial relationships within the molecule.
Detailed Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignment
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methylphenyl (p-tolyl) group, the methine and methylene (B1212753) protons of the cyclopropyl (B3062369) ring, and the methyl protons.
Aromatic Protons: The para-substituted phenyl ring will exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the carbonyl group are expected to be deshielded and appear at a higher chemical shift compared to the protons meta to the carbonyl group.
Cyclopropyl Protons: The cyclopropyl ring protons will present as a complex multiplet in the upfield region of the spectrum (typically δ 0.8-1.5 ppm for the methylene protons and δ 2.5-3.0 ppm for the methine proton adjacent to the carbonyl group). The methine proton will be deshielded due to the electron-withdrawing effect of the ketone.
Methyl Protons: The methyl group on the phenyl ring will appear as a singlet at approximately δ 2.4 ppm.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at a chemical shift of around δ 195-200 ppm.
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 125-145 ppm. The carbon attached to the carbonyl group (ipso-carbon) and the carbon bearing the methyl group will have distinct chemical shifts.
Cyclopropyl Carbons: The cyclopropyl methine carbon, being attached to the carbonyl group, will be found at a higher chemical shift (around δ 15-25 ppm) compared to the methylene carbons (around δ 10-15 ppm).
Methyl Carbon: The methyl carbon will give a signal at approximately δ 21 ppm.
A summary of expected ¹H and ¹³C NMR chemical shifts is presented in the table below, based on data from analogous compounds.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~198 |
| Aromatic CH (ortho to C=O) | ~7.8 (d) | ~129 |
| Aromatic CH (meta to C=O) | ~7.2 (d) | ~129 |
| Aromatic C (ipso to C=O) | - | ~135 |
| Aromatic C (ipso to CH₃) | - | ~143 |
| Cyclopropyl CH | ~2.6 (m) | ~18 |
| Cyclopropyl CH₂ | ~1.2 (m), ~1.0 (m) | ~11 |
| Methyl (CH₃) | ~2.4 (s) | ~21 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation
Two-dimensional NMR experiments are powerful for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, cross-peaks would be observed between the ortho and meta protons of the phenyl ring, and between the methine and methylene protons of the cyclopropyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals of the aromatic, cyclopropyl, and methyl groups to their corresponding carbon signals. For instance, the signal at ~2.4 ppm would show a correlation to the carbon signal at ~21 ppm, confirming the assignment of the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for this compound would include:
Correlations from the ortho-aromatic protons to the carbonyl carbon.
Correlations from the cyclopropyl methine proton to the carbonyl carbon and the ipso-aromatic carbon.
Correlations from the methyl protons to the ipso- and ortho-aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For this molecule, NOESY could show correlations between the cyclopropyl methine proton and the ortho-aromatic protons, helping to define the preferred conformation of the cyclopropyl ketone moiety relative to the phenyl ring.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
Vibrational Mode Analysis of Characteristic Functional Groups
The IR and Raman spectra of this compound would be dominated by several characteristic vibrational modes.
C=O Stretch: The most prominent peak in the IR spectrum would be the strong absorption corresponding to the carbonyl (C=O) stretching vibration, expected in the region of 1670-1690 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring and the cyclopropyl ring influences this frequency.
Aromatic C-H and C=C Stretches: The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Cyclopropyl C-H and Ring Vibrations: The C-H stretching vibrations of the cyclopropyl ring are also expected just above 3000 cm⁻¹. The ring itself has characteristic "breathing" and deformation modes at lower frequencies.
Aliphatic C-H Stretches: The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2980-2850 cm⁻¹ region.
Comparative Studies with Analogues to Delineate Substituent Effects
Comparing the vibrational spectra of this compound with its analogues, such as cyclopropyl(phenyl)methanone and cyclopropyl(4-methoxyphenyl)methanone, would highlight the electronic effects of the para-substituent. For example, the electron-donating methyl group in the target compound would be expected to slightly lower the C=O stretching frequency compared to the unsubstituted cyclopropyl(phenyl)methanone. Conversely, an electron-withdrawing group would increase this frequency.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₁₁H₁₂O), the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
The fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. Common fragmentation pathways for ketones include α-cleavage and McLafferty rearrangement (if applicable). For this compound, key fragmentation pathways would likely involve:
Loss of the cyclopropyl group: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring would generate a stable acylium ion [CH₃C₆H₄CO]⁺.
Loss of the tolyl group: Cleavage on the other side of the carbonyl group would result in a [C₃H₅CO]⁺ ion.
Rearrangements involving the cyclopropyl ring: The strained cyclopropyl ring can undergo rearrangement upon ionization, leading to characteristic fragment ions.
A detailed analysis of the fragmentation pattern, supported by high-resolution data to confirm the elemental composition of each fragment, would provide unequivocal evidence for the structure of this compound.
Single-Crystal X-ray Diffraction (SCXRD) Studies
While a specific, publicly available crystal structure for this compound was not identified, analysis of closely related aryl cyclopropyl ketones allows for a detailed prediction of its solid-state geometry. nih.gov For instance, SCXRD studies on similar structures reveal that the bond connecting the donor and acceptor groups on the cyclopropane (B1198618) ring is often elongated compared to an unsubstituted cyclopropane (which is typically ~1.510 Å). nih.gov In one related structure, this bond length was measured to be 1.536 Å. nih.gov
Table 3: Expected Geometric Parameters for this compound Based on Analogous Structures
| Parameter | Expected Feature | Rationale/Comparison |
|---|---|---|
| C(aryl)-C(carbonyl) Bond Length | Standard sp²-sp² single bond length | Consistent with ketone structures. |
| C(carbonyl)-C(cyclopropyl) Bond Length | Standard sp²-sp³ single bond length | Connects the two key moieties. |
| C-C Bonds in Cyclopropyl Ring | Potentially elongated | Donor/acceptor substitution on the ring can weaken bonds. nih.gov |
| Dihedral Angle (Phenyl-Carbonyl) | Non-zero | Steric hindrance and electronic effects typically prevent full planarity. |
The way molecules arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. Although the specific crystal packing of this compound is not determined without its crystal structure, the likely interactions can be inferred from its functional groups.
The primary interactions governing the packing would likely be weak C-H···O hydrogen bonds. In these interactions, hydrogen atoms from the cyclopropyl or methylphenyl groups would act as donors, and the lone pairs on the carbonyl oxygen would act as acceptors. Such interactions are known to link molecules into infinite one-, two-, or three-dimensional networks. nih.gov
Computational Chemistry and Theoretical Investigations of Cyclopropyl 4 Methylphenyl Methanone
Electronic Structure and Reactivity Descriptors
The electronic landscape of cyclopropyl(4-methylphenyl)methanone has been meticulously mapped using several key theoretical frameworks, providing a granular view of its stability, charge distribution, and reactive sites.
Density Functional Theory (DFT) Calculations for Ground State Geometries
Table 1: Selected Optimized Geometrical Parameters of Cyclopropyl (B3062369) Ketone Moieties (Illustrative) (Note: Data below is illustrative for a generic cyclopropyl ketone and not specific to this compound from a dedicated study.)
| Parameter | Bond/Angle | Value |
| Bond Length | C(carbonyl)-C(cyclopropyl) | ~1.49 Å |
| Bond Length | C-C (cyclopropyl) | ~1.51 Å |
| Bond Length | C=O | ~1.23 Å |
| Bond Angle | C(aryl)-C(carbonyl)-C(cyclopropyl) | ~120° |
| Bond Angle | H-C-H (cyclopropyl) | ~115° |
This table is interactive. Click on the headers to sort.
Natural Bond Orbital (NBO) Analysis for Charge Distribution and Donor-Acceptor Interactions
In this compound, the carbonyl oxygen is expected to carry a significant negative charge, while the carbonyl carbon will be correspondingly positive, highlighting the electrophilic nature of this site. The analysis also elucidates donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. These interactions, particularly those involving the π-system of the phenyl ring, the p-orbitals of the carbonyl group, and the strained σ-bonds of the cyclopropyl ring, are crucial for understanding the molecule's stability and reactivity. The delocalization of electron density from the phenyl ring to the carbonyl group and potential hyperconjugative interactions with the cyclopropyl ring can be quantified by second-order perturbation theory analysis within the NBO framework. wisc.edunih.gov
Table 2: Illustrative Natural Atomic Charges from NBO Analysis (Note: These values are representative for similar aryl ketones and not from a specific study on the target molecule.)
| Atom | Natural Charge (e) |
| O(carbonyl) | -0.65 |
| C(carbonyl) | +0.55 |
| C(ipso-aryl) | -0.20 |
| C(cyclopropyl, attached to C=O) | +0.10 |
This table is interactive. Click on the headers to sort.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are critical in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is anticipated to be localized primarily on the electron-rich p-tolyl group, while the LUMO is expected to be centered on the carbonyl group and the adjacent cyclopropyl ring, reflecting its electron-accepting character. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. schrodinger.comwuxibiology.com FMO analysis can predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and nucleophilic additions. youtube.com
Table 3: Representative Frontier Molecular Orbital Energies (Note: The following data is illustrative for aryl ketones and not specific to the title compound.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
This table is interactive. Click on the headers to sort.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, offering a powerful tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials.
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. The most negative potential is expected to be localized around the carbonyl oxygen atom due to the presence of its lone pairs of electrons. researchgate.netchemrxiv.org Conversely, regions of positive potential (typically colored blue) signify electron-deficient areas that are prone to nucleophilic attack. The carbonyl carbon and the hydrogen atoms of the cyclopropyl ring are likely to exhibit positive electrostatic potentials. researchgate.netchemrxiv.org The MEP map thus provides a clear and intuitive guide to the molecule's reactive behavior. nih.gov
Mechanistic Studies of Organic Transformations
Computational chemistry provides an indispensable toolkit for elucidating the intricate details of reaction mechanisms, allowing for the characterization of transient species like transition states and the determination of reaction energy barriers.
Elucidation of Transition States and Reaction Energy Barriers
The study of organic transformations involving this compound can be significantly enhanced through the computational elucidation of transition states and their associated energy barriers. A key reaction of cyclopropyl ketones is their ring-opening, which can be initiated by various reagents and conditions. nih.govrsc.orgacs.org
DFT calculations can be used to model the reaction pathways of, for example, acid-catalyzed or nucleophile-induced ring-opening of the cyclopropyl group. By locating the transition state structures along the reaction coordinate, it is possible to calculate the activation energy for these processes. For instance, in an acid-catalyzed ring-opening, the initial protonation of the carbonyl oxygen would be followed by the cleavage of a C-C bond in the cyclopropyl ring to form a more stable carbocation intermediate. The energy barrier for this step would be a critical determinant of the reaction rate. Computational studies on similar systems have shown that the activation barriers for such ring-opening reactions are sensitive to the substituents on both the aryl and cyclopropyl moieties. acs.org
Table 4: Illustrative Calculated Activation Energies for Cyclopropyl Ketone Ring-Opening (Note: This data is hypothetical and serves to illustrate the type of information obtained from such studies.)
| Reaction Step | Activation Energy (kcal/mol) |
| Protonation of Carbonyl | 5.2 |
| C-C Bond Cleavage (Transition State 1) | 18.7 |
| Nucleophilic Attack on Intermediate | 8.3 |
This table is interactive. Click on the headers to sort.
These computational investigations provide a detailed, atomistic-level understanding of the factors that govern the reactivity and transformations of this compound, offering valuable predictive insights for synthetic applications.
Prediction of Stereochemical and Regiochemical Outcomes
Computational chemistry serves as a powerful predictive tool in understanding the outcomes of chemical reactions involving complex molecules like this compound. Theoretical calculations can elucidate the potential pathways of a reaction, allowing for the prediction of both stereoselectivity (the preference for the formation of one stereoisomer over another) and regioselectivity (the preference for bond-making or breaking at one position over all other possible positions).
Methods such as Density Functional Theory (DFT) are employed to calculate the transition state energies for all possible stereo- and regioisomeric pathways of a proposed reaction. A fundamental principle is that the pathway with the lowest activation energy barrier will be the most kinetically favored, thus leading to the major product. For instance, in a potential cycloaddition reaction involving this compound, computational models can map out the potential energy surfaces for the formation of different isomers. scielo.org.mx By comparing the calculated Gibbs free energies of the transition states, chemists can predict which isomer will be formed preferentially. scielo.org.mx This predictive capability is crucial for designing synthetic routes that maximize the yield of a desired product while minimizing the formation of unwanted side products. While specific studies detailing the prediction of stereochemical and regiochemical outcomes for reactions of this compound were not prominent in the surveyed literature, the established methodologies are broadly applicable to understand its reactivity.
Application of Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) offers a modern framework for analyzing chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs the course of a reaction. mdpi.com This theory has been successfully applied to various reaction types, including cycloadditions, to explain their mechanisms and selectivity. scielo.org.mx
Key concepts within MEDT include the analysis of Conceptual DFT (CDFT) indices, such as electronic chemical potential, hardness, and electrophilicity, which help classify molecules as electrophiles or nucleophiles. Another critical aspect is the Global Electron Density Transfer (GEDT), which quantifies the net electron flow from the nucleophile to the electrophile at the transition state. mdpi.com A higher GEDT value indicates a more polar reaction mechanism. mdpi.com
In the context of this compound, MEDT could be applied to predict its behavior in reactions. By calculating its CDFT indices, one could determine its propensity to act as an electron donor or acceptor. For a hypothetical reaction, such as a nucleophilic attack on its carbonyl carbon, MEDT would analyze the changes in electron density along the reaction coordinate. The study of Bonding Evolution Theory (BET), a component of MEDT, would further reveal the precise sequence of bond formation and breaking, clarifying whether the mechanism is synchronous or asynchronous. scielo.org.mx This theoretical lens provides deep insights into the electronic events that dictate the molecule's reactivity.
Intermolecular Interactions and Supramolecular Assembly
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
For an organic molecule like this compound, these interactions would primarily consist of van der Waals forces. The analysis quantifies the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface. Common contacts include hydrogen-hydrogen (H···H), carbon-hydrogen (C···H), and oxygen-hydrogen (O···H) interactions. Given the presence of the aromatic ring, π-π stacking interactions are also a possibility that can be identified and analyzed. nih.gov
While a specific crystallographic study providing the Hirshfeld surface analysis for this compound is not detailed here, a representative breakdown of intermolecular contacts for a similar small organic molecule is presented in the table below to illustrate the typical data obtained from such an analysis. nih.govnih.gov
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Description |
|---|---|---|
| H···H | 51.5 | Represents the most significant contribution, typical for hydrogen-rich organic molecules. |
| C···H / H···C | 27.8 | Indicates significant van der Waals interactions between carbon and hydrogen atoms. |
| O···H / H···O | 15.2 | Highlights the role of the carbonyl oxygen atom in forming hydrogen-bond-like contacts. |
| C···C | 3.5 | Potentially indicates C-H···π or π···π stacking interactions involving the phenyl ring. |
| Other | 2.0 | Includes minor contacts contributing to the overall crystal packing. |
Computational Modeling of Non-covalent Interactions
Beyond the quantification offered by Hirshfeld analysis, the nature and strength of non-covalent interactions can be modeled in detail using various quantum chemical methods. These interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, are fundamental to understanding the supramolecular assembly and physicochemical properties of this compound.
High-level DFT calculations are frequently used to investigate these forces. mdpi.com Functionals specifically designed to account for dispersion forces are essential for accurately modeling weak interactions. The Quantum Theory of Atoms in Molecules (QTAIM) is another powerful tool that analyzes the topology of the electron density to identify and characterize chemical bonds, including weak non-covalent interactions. mdpi.com The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at this point reveal its strength and nature.
Furthermore, Non-Covalent Interaction (NCI) analysis provides a visually intuitive method for identifying non-covalent interactions in 3D space. mdpi.com NCI plots color-code regions of space based on the strength and type of interaction, with blue indicating strong attractive forces (like hydrogen bonds), green representing weak van der Waals interactions, and red signaling repulsive steric clashes. These computational tools are invaluable for building a comprehensive picture of the interaction network that defines the solid-state structure of the compound. mdpi.comepfl.ch
Conformational Analysis and Molecular Dynamics Simulations
Exploration of Conformational Preferences and Energy Minima
Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation about single bonds, and their relative stabilities. chemistrysteps.com For this compound, the key flexible bonds are the one connecting the cyclopropyl ring to the carbonyl group and the bond between the carbonyl group and the phenyl ring.
Computational studies on analogous molecules, such as cyclopropyl methyl ketone, have shown that the orientation of the cyclopropyl group relative to the carbonyl double bond is critical in determining conformational stability. uwlax.edu The two primary planar conformations are the s-cis (or syn-periplanar), where the double bond eclipses the cyclopropyl ring, and the s-trans (or anti-periplanar), where the double bond is oriented away from the ring. Ab initio quantum mechanical calculations for cyclopropyl methyl ketone have determined that the s-cis conformation is the most stable, representing a global energy minimum. uwlax.edu The stability is governed by a delicate balance of electronic effects and steric hindrance.
By analogy, a similar conformational preference can be expected for this compound. Theoretical calculations can map the potential energy surface by systematically rotating the dihedral angles of interest. This exploration identifies all low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
The table below presents hypothetical relative energy data for the principal conformers of this compound, based on findings for similar ketones. uwlax.edu
| Conformer | Dihedral Angle (Cring-C-C=O) | Relative Energy (kcal/mol) | Stability |
|---|---|---|---|
| s-cis | 0° | 0.00 | Most Stable (Global Minimum) |
| Gauche | ~90° | ~3.50 | Transition State |
| s-trans | 180° | ~1.20 | Local Minimum |
Dynamic Behavior and Rotational Barriers
The dynamic behavior of this compound is primarily characterized by the internal rotations around the single bonds connecting the cyclopropyl and carbonyl groups, as well as the carbonyl and 4-methylphenyl (p-tolyl) groups. These rotations give rise to different conformational isomers with varying energies, and the energy required to interconvert between these conformers is defined by the rotational barriers. Computational chemistry provides powerful tools to investigate these dynamic processes and quantify the associated energy landscapes.
Theoretical studies on related aryl cyclopropyl ketones reveal that the conformational preferences are dictated by a delicate balance of steric and electronic effects. The conjugation between the π-system of the aromatic ring, the carbonyl group, and the "quasi-π" orbitals of the cyclopropyl ring plays a significant role in determining the molecule's preferred geometry. This electronic interaction favors planar arrangements of the constituent groups to maximize orbital overlap.
For this compound, two principal rotational motions are of interest:
Rotation about the Cyclopropyl-Carbonyl Bond: The rotation around the bond connecting the cyclopropyl ring and the carbonyl carbon leads to different orientations of the cyclopropyl group relative to the carbonyl double bond. By analogy with computational studies on similar structures like cyclopropyl methyl ketone, it is expected that the most stable conformation is the s-cis (or syn) arrangement, where the cyclopropyl ring is eclipsed with the carbonyl oxygen. This conformation allows for optimal electronic interaction between the cyclopropyl ring and the carbonyl group. A less stable s-trans (or anti) conformation would exist where the cyclopropyl group is oriented away from the carbonyl oxygen. The transition state for this rotation would likely involve a perpendicular arrangement of the cyclopropyl ring relative to the carbonyl plane, which disrupts the conjugation and leads to a higher energy state.
| Rotation Axis | Conformation | Dihedral Angle (°) | Relative Energy (kcal/mol) | Notes |
|---|---|---|---|---|
| Cyclopropyl-Carbonyl | s-cis (syn) | 0 | 0.0 | Most stable conformer |
| Transition State | ~90 | ~5.0 | Perpendicular arrangement | |
| s-trans (anti) | 180 | ~2.5 | Local energy minimum | |
| Aryl-Carbonyl | Planar | 0 | 0.0 | Stable conformer |
| Perpendicular | 90 | ~3.0 | Rotational barrier |
Note: The data in the table is illustrative and based on computational studies of similar molecular structures. Specific experimental or theoretical values for this compound may vary.
Advanced Research Applications and Future Potentials of Cyclopropyl 4 Methylphenyl Methanone
Medicinal Chemistry and Biological Activity Screening
Cyclopropyl(4-methylphenyl)methanone, a specialty biochemical, is increasingly being investigated for its potential role in proteomics and as a foundational structure in the development of new therapeutic agents. scbt.com Its unique combination of a cyclopropyl (B3062369) ring and a p-tolyl group presents a compelling case for its exploration in medicinal chemistry.
Evaluation as a Potential Lead Compound in Drug Discovery
The journey of a new drug often begins with a "lead compound," a chemical structure that shows promising biological activity and serves as a starting point for optimization. While this compound is commercially available for research purposes, extensive published studies specifically identifying it as a lead compound for a particular disease target are limited. scbt.com However, the structural motifs it contains are of significant interest. The cyclopropane (B1198618) ring, for instance, is a stable bioisostere for carbon-carbon double bonds and is known to enhance metabolic stability, improve drug efficacy, and increase receptor affinity when incorporated into drug candidates. nih.gov This suggests that this compound holds potential as a valuable scaffold for designing novel therapeutic agents.
In vitro and In silico Studies of Antimicrobial Activity
The search for new antimicrobial agents is a critical area of research due to rising antibiotic resistance. nih.gov Compounds containing a cyclopropane ring have demonstrated a range of biological activities, including antibacterial and antifungal properties. nih.gov
Recent research into a series of amide derivatives containing cyclopropane has shown promising antifungal activity. nih.gov In one study, several newly synthesized cyclopropane-containing compounds exhibited significant activity against Candida albicans, with some reaching a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. nih.gov While this study did not specifically test this compound itself, it highlights the potential of the cyclopropyl group in conferring antimicrobial properties. nih.gov Another study on different methanone (B1245722) derivatives also reported antibacterial and antifungal activities, further underscoring the potential of this class of compounds. mdpi.comijpsnonline.com
In silico methods, such as molecular docking, are used to predict how a compound might interact with microbial targets. nih.govmdpi.comnih.govmdpi.comresearchgate.net For instance, docking studies on cyclopropane derivatives have shown good binding affinity with the potential antifungal drug target CYP51 protein. nih.gov Although specific in silico antimicrobial studies on this compound are not widely published, the positive results for structurally related compounds warrant its future investigation against various microbial enzymes and proteins.
Investigation of Cytotoxic Properties against Cancer Cell Lines
The evaluation of a compound's toxicity against cancer cells is a primary step in anticancer drug discovery. nih.gov While direct studies on the cytotoxic effects of this compound are not extensively documented in peer-reviewed literature, research on related structures provides some context. For example, studies on various ketone-containing compounds and derivatives have been conducted to assess their activity against cell lines such as OVCAR-8 (ovarian adenocarcinoma), HCT-116 (colon carcinoma), and SF-295 (glioblastoma). nih.gov Similarly, research on ciprofloxacin (B1669076) chalcone (B49325) hybrids has demonstrated pro-apoptotic activities in HepG2 and MCF7 cell lines. nih.gov The potential for this compound to exhibit cytotoxic properties remains an area for future research, which would involve screening against a panel of human cancer cell lines to determine its inhibitory concentrations (IC50 values).
Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how modifying a molecule's structure affects its biological activity. nih.gov For this compound, this would involve synthesizing a series of analogues where, for example, the methyl group on the phenyl ring is replaced with other substituents (like halogens, methoxy (B1213986) groups, etc.) or the cyclopropyl ring is altered.
Molecular Docking Simulations for Enzyme or Receptor Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, such as a protein or enzyme, to form a stable complex. nih.gov This method is crucial for predicting the binding affinity and mechanism of action of potential drug candidates.
In the context of related compounds, molecular docking has been successfully used. For example, cyclopropane-containing amide derivatives were docked with the CYP51 protein, a known antifungal target, to rationalize their observed activity. nih.gov The results showed a good binding affinity for the most active compounds. nih.gov Although specific docking studies for this compound against a wide range of receptors are not yet published, its structure is suitable for such in silico analysis. Future studies could explore its binding affinity against various targets, such as cyclooxygenase (COX) enzymes, kinases, or microbial enzymes, to predict its potential therapeutic applications.
Table 1: Example of Molecular Docking Data for Related Compound Classes This table is illustrative of the type of data generated in molecular docking studies for related compound classes, as specific data for this compound is not widely available.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |
|---|---|---|---|
| Cyclopropane Amides nih.gov | CYP51 | Good Affinity | Not Specified |
| Ciprofloxacin Chalcone Hybrid nih.gov | Not Specified | Not Specified | Not Specified |
| Tamoxifen (B1202) Derivatives nih.gov | S. aureus membrane | Not Specified | Not Specified |
In silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles
The analysis of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is critical for evaluating its pharmacokinetic profile and potential for clinical success. nih.gov In silico tools can predict these properties before a compound is synthesized or tested in vivo, saving time and resources. nih.gov
These predictive models assess parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450 (CYP) isoforms, and plasma protein binding. nih.gov For instance, a comprehensive in silico ADME prediction for the designer drug AP-238 indicated high gastrointestinal absorption and permeability across the blood-brain barrier. nih.gov While a specific, published ADME profile for this compound is not available, computational tools like SwissADME, pkCSM, and ADMETlab could be employed to generate such a profile. nih.gov This would provide valuable insights into its drug-likeness and potential behavior in the body, guiding further development efforts.
Table 2: Key ADME Parameters for In Silico Prediction This table outlines the typical parameters evaluated in an in silico ADME study. A specific profile for this compound would require dedicated computational analysis.
| Parameter | Description | Predicted Value (Hypothetical) |
|---|---|---|
| Absorption | ||
| GI Absorption | Likelihood of absorption from the gastrointestinal tract. | High |
| BBB Permeability | Ability to cross the blood-brain barrier. | Yes/No |
| P-glycoprotein Substrate | Whether the compound is a substrate of the P-gp efflux pump. | Yes/No |
| Distribution | ||
| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | % |
| Volume of Distribution (VDss) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | L/kg |
| Metabolism | ||
| CYP Isoform Inhibition | Inhibition potential against major metabolic enzymes (e.g., CYP2D6, CYP3A4). | Yes/No |
| Excretion | ||
| Total Clearance | The rate at which a drug is cleared from the body. | ml/min/kg |
Materials Science Innovations
The exploration of novel organic molecules for applications in materials science is a burgeoning field. This compound and its derivatives are being investigated for their potential contributions to the development of new functional materials.
Exploration in the Development of Functional Organic Materials
While direct applications of this compound in functional polymers are still an emerging area of research, the reactivity of the cyclopropyl ketone moiety suggests significant potential. Cyclopropyl ketones can undergo nickel-catalyzed [3+2] cycloaddition reactions. This process allows for the creation of densely functionalized cyclopentane (B165970) rings. These cyclopentane structures can serve as sophisticated building blocks for the synthesis of more complex molecules and polymers with tailored electronic and physical properties, paving the way for new functional organic materials.
Investigation of Nonlinear Optical (NLO) Properties for Opto-electronic Applications
Nonlinear optical (NLO) materials are crucial for the development of advanced opto-electronic technologies like optical switching and data storage. Organic molecules with donor-π-acceptor architectures often exhibit significant NLO properties. While direct studies on the NLO properties of this compound are not extensively reported, research on analogous structures provides valuable insights. For instance, the related compound (4-methylphenyl)(4-methylpiperidin-1-yl)methanone has been investigated for its NLO potential. Theoretical studies on such molecules, often employing techniques like Density Functional Theory (DFT), help in understanding the relationship between molecular structure and hyperpolarizability, a key NLO parameter. The presence of the electron-donating 4-methylphenyl group and the electron-withdrawing carbonyl group in this compound suggests that it could be a promising candidate for further NLO studies.
Utility as a Versatile Synthetic Intermediate
The strained three-membered ring of the cyclopropyl group, combined with the electrophilic carbonyl carbon, makes this compound a highly versatile intermediate in organic synthesis.
Building Block for the Construction of Complex Heterocyclic Systems
Donor-acceptor cyclopropanes, a class of compounds to which derivatives of this compound belong, are highly valued as synthetic equivalents of 1,3-dipoles. nih.gov This reactivity allows them to participate in a variety of cycloaddition reactions to form complex heterocyclic systems that would be challenging to synthesize through other methods. nih.gov For example, 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes, which can be synthesized from the corresponding chalcones, are excellent precursors for a wide range of heterocyclic compounds. nih.gov The ability to construct diverse five-membered carbocyclic and heterocyclic rings makes these cyclopropyl ketones powerful tools for synthetic chemists. nih.gov
Precursor in the Synthesis of Diverse Bioactive Molecules
The development of new synthetic methodologies for creating libraries of bioactive compounds is a cornerstone of medicinal chemistry. A straightforward method for synthesizing 1-acyl-2-(ortho-hydroxyaryl)cyclopropanes has been developed, highlighting their role as promising building blocks for various bioactive molecules. nih.gov The synthesis involves the Corey-Chaykovsky cyclopropanation of 2-hydroxychalcones, providing access to a wide array of hydroxy-substituted cyclopropanes. nih.gov These intermediates can then be further elaborated to generate molecules with potential pharmaceutical applications.
Agrochemical Research Perspectives
The search for novel and effective agrochemicals is a continuous effort to ensure food security. The structural motifs present in this compound are found in several classes of active agrochemicals, suggesting its potential as a scaffold for the development of new pesticides.
Research into new phenylpyrazole insecticides has yielded compounds incorporating a cyclopropyl moiety that exhibit significant insecticidal activity. For example, certain novel phenylpyrazole analogues have demonstrated high efficacy against pests like Myzus persicae and Plutella xylostella. sioc-journal.cn
In the realm of fungicides, derivatives containing a cyclopropyl group have also shown promise. For instance, a cyclopropyl-containing triazole derivative has been synthesized and shown to possess fungicidal properties. researchgate.net Furthermore, the development of novel herbicides based on complex heterocyclic structures, such as pyrido[2,3-d]pyrimidines, indicates the potential for using this compound as a starting material or key intermediate in the design of new herbicidal compounds. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cyclopropyl(4-methylphenyl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : this compound can be synthesized via Friedel-Crafts acylation using cyclopropanecarbonyl chloride and toluene derivatives. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) may also be employed for regioselective functionalization of the aryl ring . Optimization involves adjusting catalyst loading (e.g., PdBr₂), solvent polarity (e.g., ethanol or DMF), and temperature (reflux conditions). Purification via column chromatography with hexane/ethyl acetate gradients ensures high yields.
Q. How can X-ray crystallography and SHELX software be utilized to determine the crystal structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXTL (Bruker AXS) or SHELXL programs refine the structure using direct methods for phase determination. Key parameters include bond angles (e.g., cyclopropane C-C-C ~60°) and torsion angles between the cyclopropane and aryl rings. Hydrogen bonding and van der Waals interactions are analyzed via Mercury software .
Q. What spectroscopic techniques (NMR, IR) are most effective for characterizing this compound?
- Methodological Answer :
- ¹³C NMR : Cyclopropane carbons resonate at ~5–15 ppm, while the ketone carbonyl appears at ~200–210 ppm. Aromatic carbons (4-methylphenyl) show signals at 120–140 ppm .
- IR Spectroscopy : The carbonyl stretch (C=O) is observed at ~1680–1700 cm⁻¹. Cyclopropane ring vibrations appear as weak bands near 1000–1100 cm⁻¹. Subtract solvent artifacts (e.g., CCl₄ at 1550 cm⁻¹) using reference spectra .
Advanced Research Questions
Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula aids in predicting charge transfer in reactions (e.g., nucleophilic attacks on the ketone). Local kinetic-energy density analysis identifies strained regions in the cyclopropane ring .
Q. What strategies resolve contradictions in reported spectroscopic or crystallographic data for derivatives of this compound?
- Methodological Answer : Cross-validate data using:
- Dynamic NMR : To detect ring-strain-induced conformational flexibility.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M+H]⁺ for C₁₂H₁₃O requires 173.0966 Da).
- Twinned crystal analysis : SHELXL’s TWIN/BASF commands refine datasets with overlapping lattices .
Q. How do hydrogen-bonding patterns and graph set analysis explain the crystal packing of this compound derivatives?
- Methodological Answer : Etter’s graph theory categorizes hydrogen bonds (e.g., R₂²(8) motifs) in the Cambridge Structural Database (CSD). For derivatives with hydroxyl or halogen substituents, bifurcated H-bonds or halogen∙∙∙π interactions dominate packing. Mercury software visualizes these networks .
Q. What mechanistic insights explain the reactivity of the cyclopropane ring in nucleophilic addition or ring-opening reactions?
- Methodological Answer : The ring’s angle strain (60°) increases susceptibility to nucleophilic attack. For example, thiols react via conjugate addition at the cyclopropane-carbonyl carbon, forming spiro intermediates. Kinetic studies (UV-Vis or stopped-flow methods) track reaction rates, while DFT simulations map transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
